Scholaricine

描述

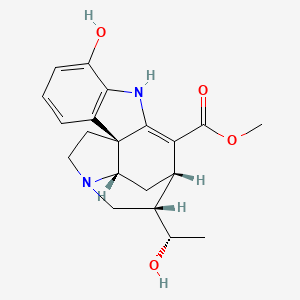

Scholaricine (CAS: 99694-90-3) is a monoterpene indole alkaloid (MIA) predominantly isolated from the leaves of Alstonia scholaris (Apocynaceae), a plant traditionally used in Chinese medicine for treating respiratory diseases . Structurally, it features a fused indole-piperidine scaffold with a molecular weight of 356.416 g/mol (C₂₁H₂₈N₂O₃) . This compound is notable for its high abundance in A. scholaris leaves, constituting 5.3% of the total alkaloid content .

Pharmacologically, this compound exhibits anti-inflammatory, antitussive, and expectorant effects by inhibiting cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key mediators of inflammation . Its nonlinear pharmacokinetic profile in humans distinguishes it from structurally related alkaloids .

属性

CAS 编号 |

99694-90-3 |

|---|---|

分子式 |

C20H24N2O4 |

分子量 |

356.4 g/mol |

IUPAC 名称 |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

InChI 键 |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

手性 SMILES |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

规范 SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

外观 |

Powder |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of scholaricine involves several steps, starting from simpler indole derivatives. The process typically includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Functionalization of the indole ring: Introduction of hydroxyl and other functional groups at specific positions on the indole ring is carried out using reagents like lithium diisopropylamide (LDA) and various electrophiles.

Formation of the pyrroloindole structure: This involves cyclization reactions that form the characteristic fused ring system of this compound.

Industrial Production Methods: Extraction from natural sources, such as the bark of Alstonia boonei, remains a primary method of obtaining this compound .

化学反应分析

Types of Reactions: Scholaricine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the indole ring, potentially altering its pharmacological properties.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring, allowing for the synthesis of novel derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

科学研究应用

Chemistry: Scholaricine and its derivatives are of interest for their complex structures and potential as synthetic intermediates.

Biology: this compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.

Medicine: Traditional uses of this compound include treatments for fever, pain, and inflammation.

作用机制

Scholaricine exerts its effects through several mechanisms:

Inhibition of inflammatory mediators: this compound inhibits enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase, which are involved in the inflammatory response.

Modulation of cytokine production: this compound suppresses the production of proinflammatory cytokines, contributing to its anti-inflammatory effects.

Interaction with molecular targets: this compound interacts with various molecular targets, including receptors and enzymes, to exert its pharmacological effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Scholaricine belongs to a broader class of MIAs with shared biosynthetic origins but distinct structural and functional properties. Below is a detailed comparison with four closely related alkaloids: 19-epithis compound , vallesamine , picrinine , and strictamine .

Structural Comparison

Key Notes:

- This compound and 19-epithis compound are epimers, differing only in the configuration of the C19 hydroxyl group .

- Vallesamine’s corynanthe skeleton lacks the piperidine ring present in this compound, reducing its molecular weight .

- Picrinine’s simpler structure correlates with lower anti-inflammatory potency compared to this compound .

Pharmacokinetic and Toxicity Profiles

Key Notes:

- This compound exhibits nonlinear pharmacokinetics due to saturation of metabolic enzymes at higher doses, unlike vallesamine and picrinine, which follow linear patterns .

- Vallesamine achieves the highest plasma exposure (AUC), likely due to enhanced solubility and slower metabolism .

- Acute toxicity data suggest this compound is more potent than its analogs, but chronic studies confirm its safety in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。